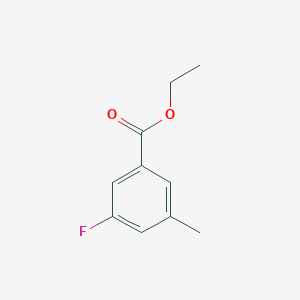

Ethyl 3-fluoro-5-methylbenzoate

Beschreibung

Ethyl 3-fluoro-5-methylbenzoate is an aromatic ester derivative with the molecular formula C₁₀H₁₁FO₂. Its structure consists of a benzoate backbone substituted with a fluorine atom at the 3-position and a methyl group at the 5-position, esterified with an ethyl group. This compound is part of a broader class of fluorinated benzoates, which are valued in organic synthesis for their stability, lipophilicity, and utility as intermediates in pharmaceuticals, agrochemicals, and materials science.

Eigenschaften

IUPAC Name |

ethyl 3-fluoro-5-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-3-13-10(12)8-4-7(2)5-9(11)6-8/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUQFUWRTJWAJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 3-fluoro-5-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-fluoro-5-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of ethyl 3-fluoro-5-methylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 3-fluoro-5-methylbenzoate undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The fluorine atom on the aromatic ring can participate in electrophilic substitution reactions, leading to the formation of substituted derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-fluoro-5-methylbenzoic acid and ethanol.

Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions.

Hydrolysis: Acidic or basic aqueous solutions are typically employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

Substituted Derivatives: Depending on the electrophile used, various substituted products can be obtained.

3-Fluoro-5-methylbenzoic Acid: Formed through hydrolysis.

Alcohol Derivatives: Resulting from reduction reactions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 3-fluoro-5-methylbenzoate serves as a versatile building block in organic chemistry. It is used to synthesize more complex organic molecules, including pharmaceuticals and agrochemicals. The fluorine atom enhances the reactivity of the compound, making it suitable for various substitution reactions.

Biological Studies

The compound is utilized in biological research to study enzyme interactions and metabolic pathways. Its ester functional group can be hydrolyzed to release 3-fluoro-5-methylbenzoic acid, which may participate in biological processes. This characteristic makes it valuable for investigating biochemical mechanisms and drug interactions.

Material Science

In material science, ethyl 3-fluoro-5-methylbenzoate is explored for its potential use in developing specialty chemicals and materials. Its unique properties allow for modifications that can enhance material performance in various applications, including coatings and polymers.

Case Studies and Research Findings

Several studies highlight the applications of ethyl 3-fluoro-5-methylbenzoate:

- Synthesis of Fluorinated Compounds : Research has demonstrated its use in synthesizing fluorinated intermediates that are crucial for pharmaceutical development. The incorporation of fluorine often enhances biological activity and metabolic stability .

- Enzyme Interaction Studies : In enzymology, ethyl 3-fluoro-5-methylbenzoate has been employed to investigate enzyme-substrate interactions, providing insights into enzyme mechanisms and potential drug design strategies.

- Development of Specialty Chemicals : The compound has been explored for its role in creating specialty chemicals tailored for specific industrial applications, such as high-performance coatings that require enhanced durability and chemical resistance.

Wirkmechanismus

The mechanism of action of ethyl 3-fluoro-5-methylbenzoate involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying enzyme-substrate interactions and other biochemical processes. The ester group can undergo hydrolysis, releasing the active acid form, which can further participate in various biological pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Ethyl 3-fluoro-5-methylbenzoate and Related Compounds

Key Structural and Functional Differences

Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): The fluorine atom in Ethyl 3-fluoro-5-methylbenzoate increases electrophilicity at the aromatic ring, enhancing reactivity in substitution reactions compared to non-fluorinated analogs. Trifluoromethyl (CF₃) Groups: Compounds like Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate exhibit higher lipophilicity and metabolic stability, making them suitable for agrochemicals. Amino vs. Hydroxy Groups: Ethyl 2-amino-5-fluoro-3-methylbenzoate (amino group) and Ethyl 3-hydroxy-5-methylbenzoate (hydroxy group) differ in polarity and hydrogen-bonding capacity, influencing their solubility and biological activity.

Ester Group Variations :

- Ethyl esters (e.g., target compound) generally offer better hydrolytic stability than benzyl esters (e.g., discontinued Benzyl 3-fluoro-5-methylbenzoate).

Applications in Industry: Agrochemicals: Fluorinated and chlorinated analogs (e.g., ) are intermediates in sulfonylurea herbicides. Pharmaceuticals: Amino-substituted derivatives () are precursors for drug candidates targeting CNS disorders.

Research Findings and Industrial Relevance

- Synthetic Utility : Parchem’s trifluoromethyl-substituted benzoates () are critical for synthesizing pesticides with enhanced environmental persistence.

Biologische Aktivität

Ethyl 3-fluoro-5-methylbenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Ethyl 3-fluoro-5-methylbenzoate is characterized by the presence of a fluorine atom and a methyl group on the benzene ring, along with an ethyl ester functional group. This unique substitution pattern influences its chemical reactivity and biological interactions.

The biological activity of ethyl 3-fluoro-5-methylbenzoate is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of fluorine enhances its binding affinity, which can lead to inhibition or alteration of enzyme activities crucial for therapeutic applications. The compound's ester group allows for hydrolysis, releasing the active benzoic acid derivative that may participate in various biochemical pathways.

Biological Activities

- Antimicrobial Activity : Ethyl 3-fluoro-5-methylbenzoate has shown potential as an antimicrobial agent. Studies indicate that compounds with similar structures exhibit significant antibacterial effects against various pathogens, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

- Insecticidal Properties : The compound has been investigated for its insecticidal properties. A related compound, methyl benzoate, demonstrated larvicidal activity against mosquito larvae, suggesting that ethyl 3-fluoro-5-methylbenzoate may also possess similar properties due to structural similarities .

- Enzyme Inhibition : Research indicates that ethyl 3-fluoro-5-methylbenzoate can inhibit specific enzymes involved in metabolic pathways. For instance, compounds containing fluorinated benzoates have been shown to affect enzyme kinetics significantly, leading to altered metabolic processes .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

A study focused on the antibacterial potential of halogenated benzoates found that ethyl 3-fluoro-5-methylbenzoate exhibited selective activity against pathogenic bacteria. The selectivity index was notably high, indicating a promising therapeutic window for further development in antimicrobial therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.